molecular formula C17H15N5O B10907485 4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine

Cat. No.: B10907485
M. Wt: 305.33 g/mol
InChI Key: JSEFJEZUWNBHQS-XDHOZWIPSA-N
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Description

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy, phenyl, and pyridinylmethylidene hydrazinyl groups

Preparation Methods

The synthesis of 4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine involves several steps. One common method includes the condensation of 4-methoxy-2-phenylpyrimidine-6-carbaldehyde with pyridin-3-ylmethylidene hydrazine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation process .

Chemical Reactions Analysis

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

6-methoxy-2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

InChI

InChI=1S/C17H15N5O/c1-23-16-10-15(22-19-12-13-6-5-9-18-11-13)20-17(21-16)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,22)/b19-12+

InChI Key

JSEFJEZUWNBHQS-XDHOZWIPSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=NC(=NC(=C1)NN=CC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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